![molecular formula C20H29N7O B5570369 1-甲基-4-{3-[1-(1-苯基-1H-四唑-5-基)哌啶-3-基]丙酰}哌嗪](/img/structure/B5570369.png)

1-甲基-4-{3-[1-(1-苯基-1H-四唑-5-基)哌啶-3-基]丙酰}哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

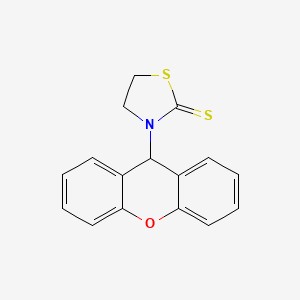

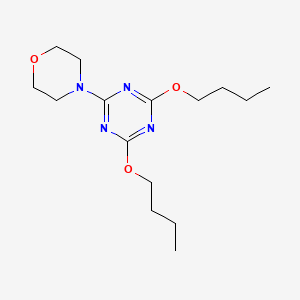

1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine is a useful research compound. Its molecular formula is C20H29N7O and its molecular weight is 383.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine is 383.24335857 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

中枢神经系统药剂

- 螺[异苯并呋喃-1(3H),4'-哌啶]的合成:Bauer 等人(1976 年) 的研究确定了具有作为中枢神经系统药剂潜力的化合物。该研究合成了具有明显抑制四苯并氮卓诱导的睑下垂的类似物,表明与抗抑郁活性有关。

血清素拮抗剂

- 双环 1,2,4-三唑-3(2H)-酮和 1,3,5-三嗪-2,4(3H)-二酮衍生物:渡边等人(1992 年) 的一项研究探索了具有哌啶基团的衍生物,用于 5-HT2 和 α1 受体拮抗活性。这些发现有助于理解血清素拮抗作用。

西格玛受体配体

- σ 受体配体的类似物:Abate 等人(2011 年) 的研究重点是具有降低亲脂性的西格玛受体配体的类似物。这些化合物可在肿瘤学的诊断成像中应用。

抗抑郁和抗焦虑活性

- 1-[{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪的新型衍生物:Kumar 等人(2017 年)合成了在动物模型中显示出显着的抗抑郁和抗焦虑活性的新型化合物 (Kumar 等人,2017 年)。

抗肿瘤活性

- 嘧啶基吡唑衍生物:Naito 等人(2005 年) 合成了对各种肿瘤细胞系具有强大细胞毒活性的新型化合物 (Naito 等人,2005 年)。

抗精神病药

- 构象受限丁酰苯酮:Raviña 等人(2000 年) 的一项研究探索了作为抗精神病药的新型化合物,其对多巴胺和血清素受体具有亲和力。

多巴胺和血清素拮抗剂

- 非触媒致僵直,中枢作用多巴胺 D-2 和血清素 5-HT2 拮抗剂:Perregaard 等人(1992 年) 研究了显示出作为多巴胺 D-2 和血清素 5-HT2 受体的非触媒致僵直拮抗剂潜力的化合物。

可溶性环氧合酶抑制剂

- 发现 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺:Thalji 等人(2013 年) 将这些化合物确定为可溶性环氧合酶抑制剂,可用于在各种疾病模型中进行研究。

抗菌剂

- 吡啶并(2,3-d)嘧啶抗菌剂:Matsumoto 和 Minami(1975 年) 制备了对包括铜绿假单胞菌在内的各种细菌具有显着抗菌活性的化合物。

抗糖尿病化合物

- 对葡萄糖稳态有活性的咪唑啉衍生物:Le Bihan 等人(1999 年) 的一项研究将哌嗪衍生物确定为 II 型糖尿病大鼠模型中的有效抗糖尿病药。

作用机制

While the specific mechanism of action for “1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine” is not mentioned in the search results, it’s worth noting that tetrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

安全和危害

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They react vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

未来方向

Given the wide range of biological activities exhibited by tetrazole derivatives, there is a great potential for the development of new drugs . Public health problems are increasing due to antimicrobial resistance (AMR) in drug therapy, so there is a need for the development of a new drug that overcomes the AMR problems . In the past, drugs which contain heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs .

属性

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-[1-(1-phenyltetrazol-5-yl)piperidin-3-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O/c1-24-12-14-25(15-13-24)19(28)10-9-17-6-5-11-26(16-17)20-21-22-23-27(20)18-7-3-2-4-8-18/h2-4,7-8,17H,5-6,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENYDMPIFFSPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCC2CCCN(C2)C3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-2-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone](/img/structure/B5570337.png)

![N~1~-(2-CHLOROPHENYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]ACETAMIDE](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)

![1-(4-Cyanophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5570371.png)

![2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride](/img/structure/B5570390.png)